![molecular formula C13H11N3O2S B2708798 N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1428367-29-6](/img/structure/B2708798.png)
N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
Benzo[c][1,2,5]thiadiazole is a heterocyclic compound that is widely used in the field of organic electronics . It is recognized for its potent pharmacological activities, including anticancer potential .
Synthesis Analysis
The synthesis of benzo[c][1,2,5]thiadiazole-based compounds often involves cross-coupling reactions . An improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole has been reported, which uses commercially available reagents .
Molecular Structure Analysis
According to quantum-mechanical calculations, benzo[d][1,2,3]thiadiazole (isoBTD) has higher values of E LUMO and energy band gap (Eg), indicating high electron conductivity .
Chemical Reactions Analysis
Cross-coupling reactions of dibromide have been studied, and the highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .
Scientific Research Applications
Synthesis and Characterization
The synthesis and spectroscopic characterization of heterocyclic compounds related to N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide have been extensively studied. For example, Patel, H. S., Patel, G. K., and Shah, P. (2015) described the synthesis of novel compounds through the reaction of 4-amino-5-(furan-4-yl)-4H-1,2,4-triazole-3-thiol with benzoic acid derivatives, characterized by elemental analysis, NMR, FT-IR, and LC-MS spectral studies (Patel, H. S., Patel, G. K., & Shah, P., 2015).
Biological Activities
Several studies have focused on evaluating the biological activities of derivatives, including their antibacterial, antifungal, and cytotoxic effects. For instance, a study by Lan Zhang et al. (2017) evaluated the cytotoxicity of benzo[d]thiazole-2-carboxamide derivatives against various cancer cell lines, indicating potential as epidermal growth factor receptor inhibitors with minimal toxicity towards normal cells (Lan Zhang et al., 2017).
Chemical Properties and Reactivity
The chemical properties and reactivity of compounds containing the furan and thiadiazole units have also been a significant focus. For example, research by Aleksandrov, А., and El’chaninov, М. М. (2017) detailed the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent chemical transformations, highlighting the versatility of these compounds in organic synthesis (Aleksandrov, А., & El’chaninov, М. М., 2017).
Mechanism of Action
Target of action
The compound “N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” belongs to the class of benzo[c][1,2,5]thiadiazoles . Compounds in this class have been extensively researched for use in photovoltaics or as fluorescent sensors . .
Mode of action
Benzo[c][1,2,5]thiadiazoles are often used as electron acceptors in donor-acceptor systems, which can influence their interactions with other molecules .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways “this compound” might affect. Compounds with similar structures have shown a wide range of biological activities .
Result of action
Similar compounds have shown a range of effects, including antiviral, anti-inflammatory, and anticancer activities .
Future Directions
Benzo[c][1,2,5]thiadiazole and its derivatives continue to be a topic of interest in research due to their potential applications in organic electronics and medicine . Future research may focus on designing appropriate compounds with benzo[d][1,2,3]thiadiazole as an internal acceptor to develop promising photovoltaic materials .
properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-13(14-5-3-9-4-6-18-8-9)10-1-2-11-12(7-10)16-19-15-11/h1-2,4,6-8H,3,5H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEVSRCFZFXJOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCCC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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